molecular formula C7H4ClF2N3 B1433820 6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1279829-79-6

6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1433820
CAS No.: 1279829-79-6
M. Wt: 203.57 g/mol
InChI Key: SNBVFDYOBDIBEK-UHFFFAOYSA-N
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Description

6-Chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a chloro group at position 6 and a difluoromethyl group at position 2. Its molecular formula is C₇H₅ClF₂N₃, with a molecular weight of 217.6 g/mol and a predicted logP (XLogP3) of 2.8, indicating moderate lipophilicity .

Properties

IUPAC Name

6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2N3/c8-5-1-3(6(9)10)4-2-11-13-7(4)12-5/h1-2,6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBVFDYOBDIBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2)N=C1Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279829-79-6
Record name 6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Biological Activity

6-Chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

  • Molecular Formula : C7H5ClF2N3
  • Molecular Weight : 195.58 g/mol
  • CAS Number : 1279829-79-6

The compound features a pyrazolo[3,4-b]pyridine core, which is known for various biological activities including anti-inflammatory and analgesic effects. The introduction of the difluoromethyl group is expected to enhance its pharmacological properties.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer activity. For instance, a study by Kumar et al. demonstrated that compounds with similar structures showed selective cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Research has shown that this compound exhibits notable anti-inflammatory activity. A comparative analysis highlighted its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes. The selectivity index for COX-2 inhibition was reported to be significantly higher than for COX-1, suggesting a favorable safety profile.

Compound IC50 (μg/mL) Selectivity Index (SI)
This compound0.0280.03
Celecoxib0.0495.84

Analgesic Activity

In vivo studies have demonstrated that this compound possesses analgesic properties comparable to established analgesics like diclofenac. The effectiveness was evaluated using the carrageenan-induced paw edema model in rats, showing significant reduction in inflammation and pain.

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity :
    • Researchers synthesized a series of pyrazole derivatives including this compound and evaluated their COX-1/COX-2 inhibitory activities.
    • Results indicated that the compound exhibited a strong inhibitory effect on COX-2 with minimal side effects on gastric mucosa in animal models .
  • Cytotoxicity Assessment :
    • A cytotoxicity assay conducted on various cancer cell lines revealed that the compound effectively inhibited cell growth with IC50 values ranging from 10 to 30 μM across different cell types .
    • The study concluded that structural modifications significantly influenced the anticancer activity of pyrazolo derivatives.

Comparison with Similar Compounds

Substitution at Position 2: Tautomeric and Structural Effects

  • 6-Chloro-4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridine (C₈H₆ClF₂N₃, MW 217.6 g/mol):
    The 2-methyl substitution shifts the tautomer to the 2H-form, altering the nitrogen hybridization and electronic properties. This derivative exhibits a predicted density of 1.56 g/cm³ and boiling point of 336.7°C , suggesting enhanced thermal stability compared to the 1H tautomer .
  • Its higher molecular weight may also affect solubility .

Substitution at Position 4: Functional Group Variations

  • 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine (C₈H₇ClN₃O, MW 212.62 g/mol):
    Replacing the difluoromethyl group with a methoxy substituent increases electron density at position 4, which could enhance interactions with polar residues in target proteins. However, the loss of fluorine atoms may reduce metabolic stability .
  • This derivative has shown promise in antimicrobial studies .

Hybrid Scaffolds with Additional Rings

  • However, the larger size may reduce bioavailability .

Antimicrobial Activity

  • The target compound’s difluoromethyl group may enhance membrane permeability compared to analogs like 6-chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine , which relies on polar interactions .
  • Derivatives with thiourea or azetidinone groups at position 3 (e.g., compounds 4a–9c) demonstrate broad-spectrum antimicrobial activity, with MIC values as low as 1 µg/mL against fungal strains .

Kinase Inhibition

  • The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in kinase inhibitors. For example, APcK110 (6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine) inhibits Kit kinase with IC₅₀ < 10 nM . The target compound’s difluoromethyl group could mimic ATP’s hydrophobic pockets more effectively than bulkier substituents like isopropyl .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) XLogP3 Key Substituents Notable Properties
Target Compound 217.6 2.8 4-(difluoromethyl), 6-Cl Moderate lipophilicity, metabolic stability
2-Methyl Analog 217.6 3.1 2-CH₃ Enhanced thermal stability
4-Methoxy Analog 212.62 1.9 4-OCH₃ Increased polarity, reduced logP
2-Isopropyl Analog 245.66 3.5 2-CH(CH₃)₂ High steric hindrance
Carboxylic Acid Derivative 367.76 2.2 4-COOH High solubility, limited BBB penetration

Preparation Methods

Starting Materials and Key Intermediates

One-Pot Solvent-Free Condensation Followed by Superbases-Mediated Aromatization

A notable, efficient method involves a two-step one-pot synthesis:

  • Step 1: Heating 5-aminopyrazole with an appropriate azlactone derivative under solvent-free conditions at elevated temperatures (~150 °C) to form a tetrahydro-pyrazolo[3,4-b]pyridinone intermediate.
  • Step 2: Treatment of this intermediate with a superbasic medium such as potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at 150 °C to induce elimination of benzamide and aromatization, yielding the pyrazolo[3,4-b]pyridin-6-one derivative.

This method has demonstrated yields up to 81% for 4-aryl derivatives and is adaptable for various substituents, including halogens and difluoromethyl groups.

Table 1: Optimization of Reaction Conditions for Pyrazolo[3,4-b]pyridin-6-one Synthesis

Entry Step 1 Conditions Step 2 Conditions Yield (%)
1 150 °C, 40 min (solvent-free) KOH (1 equiv), DMSO, 90 °C, 6 h Trace
2 Same as entry 1 KOH (1 equiv), DMSO, 150 °C, 6 h 58
3 Same as entry 1 KOH (1.5 equiv), DMSO, 150 °C, 3.5 h 63
4 Same as entry 1 t-BuOK (1.5 equiv), DMSO, 150 °C, 1.5 h 81
5 Step 1 then t-BuOK addition DMSO, 150 °C, 1.5 h 73
6 Step 1 in DMSO, then t-BuOK 150 °C, 1.5 h 60

Note: The best yields were achieved using t-BuOK in DMSO at 150 °C for 1.5 h, highlighting the importance of the superbasic medium for efficient aromatization.

Mechanistic Insights

The reaction proceeds via:

  • Condensation of 5-aminopyrazole with azlactone to form a dihydro intermediate containing a benzamide moiety.
  • Base-induced elimination of benzamide in a superbasic environment, facilitating ring aromatization to the pyrazolo[3,4-b]pyridin-6-one core.
  • Substituent tolerance includes electron-donating and electron-withdrawing groups, with yields moderately affected by electronic effects.

This domino reaction mechanism is supported by prior studies on enamines and azlactones, providing a rational synthetic route to fused pyridine derivatives.

Adaptation for Difluoromethyl and Chloro Substituents

To specifically prepare this compound:

  • Chlorine substitution at the 6-position can be introduced via chlorinated 5-aminopyrazole precursors or by selective chlorination of the pyrazolo[3,4-b]pyridine ring post-synthesis.
  • Difluoromethyl group introduction can be achieved by employing difluoromethyl-substituted azlactones or via difluoromethylation reagents applied to the intermediate or final heterocycle.

Commercial availability data indicates the compound with CAS No. 1279829-79-6 and molecular formula C7H4ClF2N3, confirming its characterization and storage conditions, although detailed synthetic routes are proprietary or less reported openly.

Summary Table of Key Synthetic Parameters

Parameter Typical Conditions/Notes
Starting materials 5-Aminopyrazole derivatives, difluoromethyl azlactones or ketoesters
Reaction type One-pot condensation and base-induced aromatization
Solvent Solvent-free for condensation; DMSO for aromatization
Base Potassium tert-butoxide (t-BuOK) preferred for elimination step
Temperature 150 °C for both condensation and aromatization
Reaction time 40 min (condensation), 1.5–6 h (aromatization)
Yield 55–81% depending on substituents and conditions
Notes Electron-donating substituents may reduce yield

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling pyrazole intermediates with chlorinated pyridine derivatives under controlled conditions. Key steps include:

  • Using Pd-catalyzed cross-coupling reactions for introducing the difluoromethyl group .
  • Optimizing temperature (80–120°C), solvent choice (e.g., DMF or THF), and reaction time (12–24 hours) to maximize yield and purity .
  • Employing continuous flow chemistry for scalable production in industrial research settings .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • 1D and 2D NMR : Critical for confirming regiochemistry and tautomeric forms. 1^1H NMR identifies proton environments, while 13^{13}C NMR and DEPT resolve carbon frameworks. 2D experiments (e.g., COSY, HETCOR) map connectivity .
  • HRMS : Validates molecular formula and purity .
  • X-ray crystallography : Resolves absolute configuration in crystalline forms .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Ethanol or dichloromethane is preferred for synthetic applications .
  • Stability : Degrades under prolonged exposure to strong acids/bases. Store at –20°C under inert atmosphere to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does the substitution pattern (e.g., difluoromethyl at position 4) influence biological activity and selectivity toward kinase targets?

  • Methodological Answer :

  • The difluoromethyl group enhances lipophilicity, improving membrane permeability and target engagement. In FGFR1 kinase inhibition, this substituent contributes to a 1,200-fold selectivity over VEGFR2 due to steric and electronic complementarity in the ATP-binding pocket .
  • Comparative SAR studies with methyl or chloro analogs show reduced potency, highlighting the importance of fluorine’s electronegativity and hydrogen-bonding potential .

Q. How can researchers address discrepancies in biological activity data across studies involving pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer :

  • Standardize assays : Use isogenic cell lines and consistent enzyme concentrations to minimize variability .
  • Control tautomerism : Characterize tautomeric ratios via 15^{15}N NMR, as 1H-pyrazolo[3,4-b]pyridine derivatives exhibit pH-dependent isomerism affecting binding .
  • Meta-analysis : Compare synthetic routes (e.g., microwave-assisted vs. traditional heating) to identify yield-dependent activity trends .

Q. What computational or experimental approaches elucidate the binding mechanisms of this compound with enzymes like FGFR1?

  • Methodological Answer :

  • Molecular docking : Map interactions between the pyrazolo[3,4-b]pyridine core and kinase hinge regions (e.g., N(1)-H forms a critical hydrogen bond with Ala564 in FGFR1) .
  • Alanine scanning mutagenesis : Validate key residues (e.g., Glu531) involved in binding .
  • MD simulations : Assess conformational stability of ligand-enzyme complexes over 100-ns trajectories .

Q. How do tautomeric forms or isomerism in pyrazolo[3,4-b]pyridine derivatives affect reactivity and pharmacological profiles?

  • Methodological Answer :

  • Tautomerism : The 1H- and 2H-pyrazolo[3,4-b]pyridine tautomers exhibit distinct electronic profiles. For example, the 1H form enhances π-stacking in enzyme active sites, while the 2H form favors solubility .
  • Isomerism : Positional isomerism (e.g., pyrazolo[3,4-b] vs. [4,3-c] pyridines) alters steric hindrance, impacting inhibition of targets like PARP or EGFR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
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6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine

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